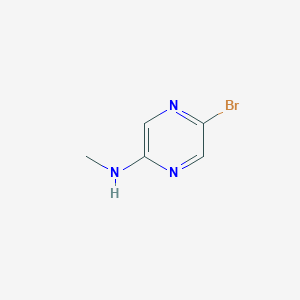

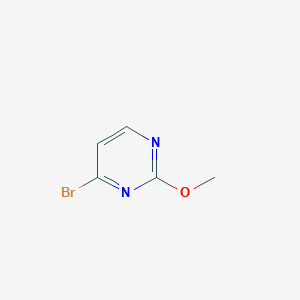

5-bromo-N-methylpyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3. It has a molecular weight of 188.03 g/mol . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves the conversion of a carboxylic acid to the corresponding amide, which then undergoes Hofmann degradation to give the amine compound. This amine compound can then be diazotized and brominated to produce the target compound .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with a bromine atom and a methylamine group attached . The bromine and nitrogen atoms substituted to the pyrazine ring are coplanar with the ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Efficient Synthesis Techniques : An efficient synthesis process for 5-bromo-N-methylpyrazin-2-amine involves the conversion of related carboxylic acid to its amide, followed by Hofmann degradation, diazotization, and bromination (Madhusudhan et al., 2009).

- Catalyzed Amination Reactions : Catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, demonstrates the potential of this compound in selective amination reactions (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

- Cross-Coupling Reactions : The compound is used in Suzuki cross-coupling reactions to produce novel pyridine derivatives, showing its role in the synthesis of complex organic compounds (Ahmad et al., 2017).

Biological and Medicinal Research

- Anticonvulsant Properties : Schiff bases of N-methyl and N-acetyl isatin derivatives, including this compound, have been synthesized and shown to exhibit anticonvulsant activities, suggesting potential medicinal applications (Verma et al., 2004).

Material Science and Engineering

- Corrosion Inhibition : Bipyrazolic compounds, structurally similar to this compound, have been studied for their inhibitory effects on iron corrosion, indicating the compound’s potential use in corrosion inhibition (Chetouani et al., 2005).

Analytical and Physical Chemistry

- Radiofluorination and Amination : The compound's derivatives have been used in radiofluorination and palladium-catalyzed amination sequences, highlighting its utility in advanced chemical synthesis and analysis (Pauton et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFQZGJWPCJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670286 |

Source

|

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-92-6 |

Source

|

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)